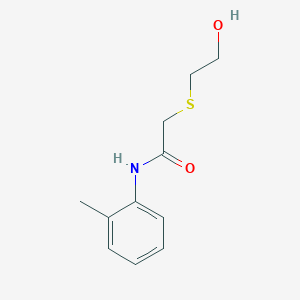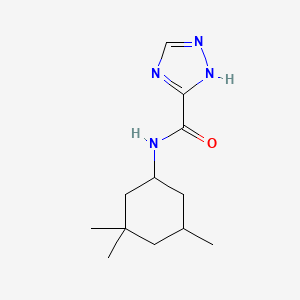![molecular formula C14H23NO4 B1227187 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine CAS No. 356094-07-0](/img/structure/B1227187.png)
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine
Descripción general
Descripción
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is an aromatic amine compound It features a methoxy group attached to the nitrogen atom and a trimethoxyphenyl group attached to the propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Alkylation: The resulting intermediate is then alkylated with 1-bromo-2-propanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of trimethoxybenzaldehyde or trimethoxybenzoic acid.
Reduction: Formation of dihydro-1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs targeting various biological pathways, including anti-cancer, anti-inflammatory, and anti-microbial agents.
Biology: The compound is used in studies investigating the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine involves its interaction with specific molecular targets:
Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.
Pathways Involved: Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics; inhibition of heat shock protein 90, affecting protein folding and stability; inhibition of thioredoxin reductase, impacting redox balance within cells.
Comparación Con Compuestos Similares
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with anti-cancer and anti-bacterial properties.
Uniqueness
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct bioactivity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biological pathways.
Propiedades
IUPAC Name |
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4/h6-7,10,15H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIAXZIQQOWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386029 | |
| Record name | STK145888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356094-07-0 | |
| Record name | STK145888 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227109.png)

![2-(ethylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B1227112.png)
![1-(2-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1227114.png)
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate](/img/structure/B1227115.png)
![5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227116.png)
![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)
![1-[(3-chlorophenyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B1227121.png)
![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B1227123.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)

![5-chloro-N-[2-(2-furanyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B1227127.png)
![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)
